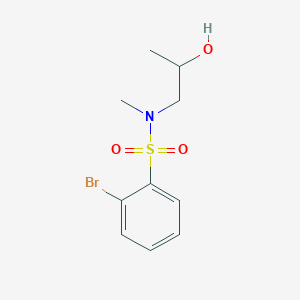![molecular formula C13H18ClNO B7555169 N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. DCK belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). DCK has been studied extensively for its potential use in scientific research due to its dissociative and hallucinogenic effects.
Wirkmechanismus
DCK works by blocking the NMDA receptor in the brain, which is responsible for the transmission of pain signals. This results in a dissociative state, where the user feels disconnected from their surroundings. DCK also affects the serotonin and dopamine systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory. DCK has also been shown to increase the release of dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects. Physiologically, DCK has been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCK in laboratory experiments is its potency and selectivity. DCK is highly selective for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the main limitations of using DCK in laboratory experiments is its potential for abuse. DCK has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Zukünftige Richtungen
There are a number of future directions for research on DCK. One area of research is in the development of new antidepressant and anxiolytic drugs based on the structure of DCK. Another area of research is in the development of new analgesic drugs based on the properties of DCK. Additionally, there is a need for further research into the potential long-term effects of DCK use, as well as the potential for abuse and dependence. Overall, DCK has the potential to be a valuable tool in scientific research, but further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield DCK. The synthesis of DCK is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
DCK has been studied extensively for its potential use in scientific research. One of the most promising areas of research is in the field of neuroscience, where DCK has been shown to have potent antidepressant and anxiolytic effects. DCK has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic properties.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)10-15-9-11-4-6-16-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQOCYXRDKLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
